molecular formula C22H25N3O3S2 B2758329 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 886928-63-8

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2758329
CAS No.: 886928-63-8
M. Wt: 443.58
InChI Key: SVWSTTBGLPEMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This molecular structure is characterized by a 5,6-dimethylbenzo[d]thiazol-2-yl group linked via an amide bond to a 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl moiety, creating a hybrid compound that incorporates features of both benzothiazole and sulfonylpiperidine chemical spaces . The dimethyl-substituted benzothiazole ring system is a privileged scaffold in pharmaceutical research, known to contribute to various biological activities, while the (3-methylpiperidin-1-yl)sulfonyl group adds complexity and potential for target interaction . Researchers utilize this compound primarily as a key intermediate or building block in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents targeting various disease pathways. Its structural features make it valuable for structure-activity relationship (SAR) studies, particularly in optimizing interactions with biological targets. The compound is offered exclusively for research purposes in laboratory settings. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material according to laboratory safety protocols, including the use of appropriate personal protective equipment.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14-5-4-10-25(13-14)30(27,28)18-8-6-17(7-9-18)21(26)24-22-23-19-11-15(2)16(3)12-20(19)29-22/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWSTTBGLPEMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

1. Synthesis of the Compound

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves several steps:

  • Formation of Benzothiazole Ring : The initial step includes the reaction of 3,4-dimethylaniline with potassium thiocyanate and bromine to yield 5,6-dimethylbenzo[d]thiazol-2-amine.
  • Acetylation : This intermediate can be acetylated using chloroacetyl chloride to form a suitable acetamide.
  • Sulfonylation : The final step involves reacting the benzothiazole derivative with a piperidine derivative in the presence of a sulfonylating agent to obtain the target compound.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, which is critical for programmed cell death.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (μM)Mechanism of Action
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamideU937 (human lymphoma)TBDProcaspase-3 activation
Similar Benzothiazole DerivativeMCF-7 (breast cancer)5.2Induction of apoptosis via caspase activation

2.2 Other Biological Activities

In addition to its anticancer properties, benzothiazole derivatives have been explored for various biological activities:

  • Antidepressant Activity : Some studies suggest that modifications in the benzothiazole structure can lead to compounds with significant antidepressant effects.
  • Antimicrobial Activity : Compounds similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide have shown promise against various bacterial strains.

The mechanism by which N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exerts its biological effects is thought to involve several pathways:

  • Interaction with Enzymes : The sulfonyl group may interact with specific amino acid residues in target enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : By activating procaspase pathways, these compounds can lead to increased apoptosis in cancer cells.
  • Chelation Effects : The presence of donor sets in the structure may facilitate interactions with metal ions such as zinc, influencing enzyme activity and cellular signaling pathways.

4. Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide:

  • Study on U937 Cells : A study demonstrated that derivatives could reduce cell viability significantly at concentrations as low as 5 μM, indicating strong anticancer potential.
  • Comparative Analysis : Another study compared various benzothiazole derivatives and found that those containing piperidine moieties exhibited enhanced biological activity compared to their non-piperidine counterparts.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related benzothiazole and sulfonamide derivatives, focusing on molecular features, physicochemical properties, and reported bioactivities.

Structural Analogues with Benzothiazole Cores
Compound Name Key Structural Differences vs. Target Compound Reported Bioactivity/Application Reference
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c) Lacks sulfonyl-piperidine group; simple benzamide substituent Tubulin inhibition (antitumor)
N-(6-Methylbenzo[d]thiazol-2-yl)benzamide (3a) No 5-methyl or sulfonyl-piperidine groups Base structure for SAR studies
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Piperazine-methyl instead of sulfonyl-piperidine; pyridine substituent Unspecified (potential kinase targeting)

Key Observations :

  • Piperazine/pyridine-containing analogs (e.g., 4g) prioritize heterocyclic diversity but lack sulfonamide functionalization, possibly reducing solubility or target affinity .
Sulfonamide-Containing Analogues
Compound Name Key Structural Differences vs. Target Compound Reported Bioactivity/Application Reference
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) 2,5-Dimethylphenyl-thiazole vs. 5,6-dimethylbenzothiazole NF-κB signal potentiation (adjuvant)
3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) Chlorinated benzamide; morpholinomethyl substituent Unspecified (likely kinase inhibition)

Key Observations :

  • Compound 2D216 shares the sulfonyl-piperidine motif but employs a simpler thiazole core, suggesting that the benzothiazole system in the target compound may confer improved metabolic stability or target specificity .
  • Chlorinated analogs (e.g., 4e) introduce electronegative groups that could enhance binding to hydrophobic enzyme pockets but may increase toxicity risks .

Physicochemical and Spectral Data Comparison

Critical physicochemical parameters and spectral data for selected analogs are summarized below:

Table 3.1. Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP)
Target Compound ~443.56 (calculated) Not reported Estimated ~3.2
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c) 307.38 180–182 ~2.8
3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) 501.42 165–167 ~2.5

Notes:

  • The target compound’s higher molecular weight and LogP compared to 3c suggest increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Table 3.2. Spectral Data Highlights
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
Target Compound Not reported Not reported Not reported
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c) 2.35 (s, 6H, CH₃), 7.45–8.10 (m, aromatic) 167.5 (C=O), 152.1 (thiazole C-2) 307.1324 [M+H]⁺
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) 2.30 (s, 6H, CH₃), 7.60–8.20 (m, aromatic) 165.8 (C=O), 138.2 (sulfonyl S=O) 456.1742 [M+H]⁺

Notes:

  • The target compound’s spectral data remain unreported, but analogous benzothiazoles (e.g., 3c) show characteristic methyl singlet (~2.35 ppm) and aromatic proton resonances, which can guide future characterization .

Research Findings and Mechanistic Insights

  • Antitumor Potential: Derivatives like 3c inhibit tubulin polymerization, a mechanism shared with colchicine-site binders. The target compound’s sulfonyl-piperidine group may enhance binding to β-tubulin’s hydrophobic pocket .
  • Adjuvant Activity : Compound 2D216’s NF-κB potentiation suggests the target compound could modulate immune responses, though direct evidence is lacking .
  • Synthetic Flexibility : The target compound’s synthesis likely follows routes similar to 3c and 2D216, involving nucleophilic substitution at the thiazole-2-amine position .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzo[d]thiazole core via condensation of substituted anilines with thiourea derivatives under acidic conditions.
  • Step 2: Sulfonation of the benzamide intermediate using chlorosulfonic acid, followed by coupling with 3-methylpiperidine under inert atmosphere (argon/nitrogen) to avoid oxidation .
  • Step 3: Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Conditions :

  • Temperature control (0–5°C during sulfonation; 60–80°C for amide coupling).
  • Solvent selection (dry DMF for coupling; anhydrous dichloromethane for sulfonation).
  • Catalysts: DMAP (4-dimethylaminopyridine) for efficient amide bond formation .

Q. What analytical techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups on the thiazole ring at δ ~2.3 ppm; piperidinyl protons at δ ~1.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated [M+H]⁺: 456.18; observed: 456.17) .
  • HPLC : Purity assessment using a C18 column (gradient: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Core modifications : Replace the 5,6-dimethylthiazole with halogenated analogs (e.g., Cl, Br) to enhance hydrophobic interactions .
  • Sulfonyl group variation : Test morpholine or piperazine sulfonamides to improve solubility .
  • Stereochemical analysis : Resolve enantiomers via chiral HPLC and compare bioactivity to identify active conformers .

Data Contradiction Example :
If conflicting cytotoxicity data arise (e.g., IC₅₀ = 10 μM in HeLa vs. 50 μM in MCF-7):

  • Validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3).
  • Check batch purity via elemental analysis and DSC (differential scanning calorimetry) .

Q. How can computational methods guide target identification and mechanistic studies?

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The sulfonyl group may form hydrogen bonds with Lys721 .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
  • ADMET prediction : SwissADME for logP (predicted: 3.2) and BBB permeability (CNS MPO score: 4.5) .

Q. What strategies resolve low reproducibility in biological assays?

  • Standardize protocols : Pre-treat cells with identical serum concentrations and passage numbers.
  • Control experiments : Include reference inhibitors (e.g., erlotinib for EGFR) and vehicle controls (DMSO ≤0.1%).
  • Batch variability : Characterize multiple synthetic batches via XRPD (X-ray powder diffraction) to confirm crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.